molecular formula C13H16ClNO B12702068 5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone CAS No. 97561-99-4

5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone

Cat. No.: B12702068
CAS No.: 97561-99-4
M. Wt: 237.72 g/mol
InChI Key: AGZGCOHZUSXBIH-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a 2-chlorophenylmethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone typically involves the reaction of 2-chlorobenzyl chloride with 3,3-dimethyl-2-pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl chloride
  • 3,3-Dimethyl-2-pyrrolidinone
  • Ketamine

Uniqueness

5-((2-Chlorophenyl)methyl)-3,3-dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

97561-99-4

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-3,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C13H16ClNO/c1-13(2)8-10(15-12(13)16)7-9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3,(H,15,16)

InChI Key

AGZGCOHZUSXBIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(NC1=O)CC2=CC=CC=C2Cl)C

Origin of Product

United States

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